molecular formula C11H19NO2 B12088732 Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)

Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)

Cat. No.: B12088732
M. Wt: 197.27 g/mol
InChI Key: ASBDKEXHKWHAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[320]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI) is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[320]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These studies often focus on understanding how modifications to the bicyclic structure affect biological interactions.

Medicine

In medicinal chemistry, Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism by which Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure.

    Bicyclo[3.1.1]heptane: Similar in structure but with variations in the ring system and functional groups.

Uniqueness

Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester is unique due to its specific bicyclic framework and functional groups. This uniqueness allows it to participate in a variety of chemical reactions and biological interactions that may not be possible with other similar compounds.

This detailed overview provides a comprehensive understanding of Bicyclo[320]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 2-[3-(aminomethyl)-3-bicyclo[3.2.0]heptanyl]acetate

InChI

InChI=1S/C11H19NO2/c1-14-10(13)6-11(7-12)4-8-2-3-9(8)5-11/h8-9H,2-7,12H2,1H3

InChI Key

ASBDKEXHKWHAPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CC2CCC2C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.